molecular formula C9H9N3O2 B12102518 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B12102518
M. Wt: 191.19 g/mol
InChI Key: NQJNXRNFSFKZTR-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes::

Industrial Production:: Information on large-scale industrial production methods is limited, but research continues to explore scalable synthesis routes.

Chemical Reactions Analysis

Reactions::

    5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: can undergo various reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions depend on the specific reaction type and desired products.
Major Products::
  • Detailed studies are needed to identify specific major products resulting from these reactions.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis due to its unique structure.
  • Investigated for its potential in designing novel materials.
Biology and Medicine::
  • Research is ongoing to explore its biological activity, including potential antimicrobial or antitumor effects.
Industry::
  • Its applications in industry are still emerging, but its unique structure makes it interesting for further investigation.

Mechanism of Action

  • The precise mechanism by which this compound exerts its effects remains an active area of research.
  • Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

    5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: stands out due to its specific structure.

  • Similar compounds include other triazolopyridines, but none match its exact combination of substituents and functional groups.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-7(4-5)10-11-8(12)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

NQJNXRNFSFKZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C(=C1)C)C(=O)O

Origin of Product

United States

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